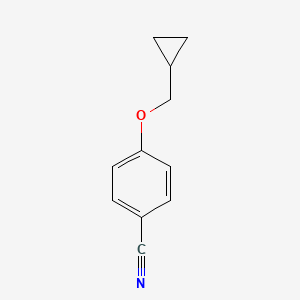
1-(4-Methoxyphenyl)-1h-imidazole-2-carbaldehyde
Descripción general
Descripción
“1-(4-Methoxyphenyl)-1h-imidazole-2-carbaldehyde” is a chemical compound. It is an alkylbenzene . The compound is related to 2-Propanone, 1-(4-methoxyphenyl)-, which has a molecular weight of 164.2011 .
Chemical Reactions Analysis
The compound has been studied for its Fourier transform infrared and Raman spectroscopy, density functional theory, antibacterial activity, and molecular docking . It has been found that a large HOMO–LUMO gap means low reactivity in chemical reactions, indicating the high stability of the molecule .
Aplicaciones Científicas De Investigación
Bioactivity and Medicinal Chemistry
1-(4-Methoxyphenyl)-1h-imidazole-2-carbaldehyde and its derivatives have been extensively studied for their biological and pharmaceutical significance. The presence of the imidazole ring, a nitrogen-containing heterocyclic compound, is known for improving the pharmacokinetic characteristics of molecules, enhancing solubility, and optimizing bioavailability. These characteristics make imidazole derivatives valuable in medicinal chemistry, particularly due to their antimicrobial and anticancer activities (Ramanathan, 2017).
Corrosion Inhibition
Certain derivatives of 1-(4-Methoxyphenyl)-1h-imidazole-2-carbaldehyde, such as 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol, have been synthesized and shown to possess significant corrosion inhibition efficiency. These compounds are particularly effective in protecting mild steel in acidic solutions, with some derivatives demonstrating up to 96% efficiency. The corrosion inhibition process involves a mix of physical and chemical adsorption on the metal surface (Prashanth et al., 2021).
Synthesis and Structural Characterization
The compound and its derivatives are subjects of continuous synthetic exploration. Novel methods and reactions have been developed to synthesize various derivatives. These compounds are characterized using different analytical and spectral techniques, revealing a broad substrate scope and a variety of structural reactions, offering significant potential in various scientific fields (Khalifa et al., 2017), (Orhan et al., 2019).
Material Science and Surface Analysis
1-(4-Methoxyphenyl)-1h-imidazole-2-carbaldehyde derivatives have also been studied for their applications in material science. Their crystal structures have been analyzed, revealing potential for nonlinear optical (NLO) applications due to significant mean and hyperpolarizability values. This makes these compounds promising candidates for use in NLO devices (Sowmya et al., 2018).
Safety and Hazards
The safety data sheet for a related compound, 4`-Methoxypropiophenone, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)imidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-9(3-5-10)13-7-6-12-11(13)8-14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXXXBDXGQSUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650799 | |
| Record name | 1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5709-65-9 | |
| Record name | 1-(4-Methoxyphenyl)-1H-imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



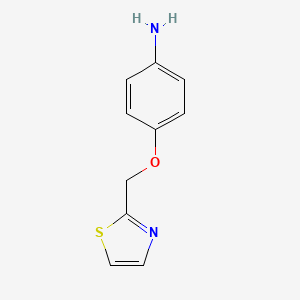
![1-{2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid](/img/structure/B1416347.png)

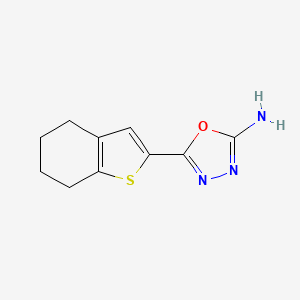
![6-[(4-Methoxyphenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1416350.png)
![3-[(4-Methoxyphenyl)sulfanyl]propanenitrile](/img/structure/B1416354.png)
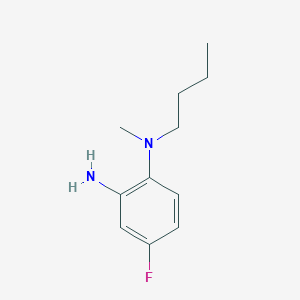

![2-[Methyl(1-methylpiperidin-4-yl)amino]benzaldehyde](/img/structure/B1416361.png)
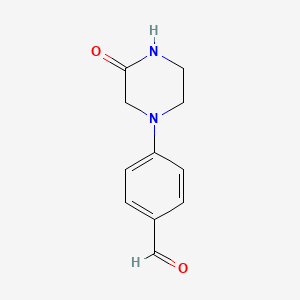


![2-Chloro-5-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B1416368.png)
